1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzotriazole, which is a versatile heterocyclic compound widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methylstyrene with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the styryl group.
4-Methylstyrene: A related compound with a similar styryl group but without the benzotriazole moiety.
Uniqueness: 1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole and styryl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in the individual components.
Properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-12-6-8-13(9-7-12)10-11-18-15-5-3-2-4-14(15)16-17-18/h2-11H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICIUWAEVFIPSS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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